molecular formula C18H25N3O4 B4396704 4-(4-methylpiperidin-1-yl)-3-nitro-N-(oxolan-2-ylmethyl)benzamide

4-(4-methylpiperidin-1-yl)-3-nitro-N-(oxolan-2-ylmethyl)benzamide

Cat. No.: B4396704
M. Wt: 347.4 g/mol
InChI Key: WSNLFQMWPPFLTE-UHFFFAOYSA-N
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Description

4-(4-methylpiperidin-1-yl)-3-nitro-N-(oxolan-2-ylmethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a nitro group and a piperidinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 4-(4-methylpiperidin-1-yl)-3-nitro-N-(oxolan-2-ylmethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Nitration: Introduction of the nitro group onto the benzene ring.

    Amidation: Formation of the benzamide core.

    Piperidinyl Substitution: Introduction of the piperidinyl group.

    Furanylmethyl Substitution: Attachment of the tetrahydro-2-furanylmethyl group.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(4-methylpiperidin-1-yl)-3-nitro-N-(oxolan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas and a palladium catalyst.

    Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation: The tetrahydro-2-furanylmethyl group can be oxidized to introduce additional functional groups.

Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-methylpiperidin-1-yl)-3-nitro-N-(oxolan-2-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methylpiperidin-1-yl)-3-nitro-N-(oxolan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The nitro group may participate in redox reactions, while the piperidinyl and furanylmethyl groups may interact with biological receptors or enzymes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 4-(4-methylpiperidin-1-yl)-3-nitro-N-(oxolan-2-ylmethyl)benzamide include:

    4-(4-methyl-1-piperidinyl)sulfonyl-N-(tetrahydro-2-furanylmethyl)benzamide: Differing by the presence of a sulfonyl group instead of a nitro group.

    3-(4-methyl-1-piperidinyl)sulfonyl-N-(tetrahydro-2-furanylmethyl)benzamide: Differing by the position of the sulfonyl group on the benzene ring.

These compounds share structural similarities but differ in their functional groups, which can lead to different chemical properties and applications.

Properties

IUPAC Name

4-(4-methylpiperidin-1-yl)-3-nitro-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-13-6-8-20(9-7-13)16-5-4-14(11-17(16)21(23)24)18(22)19-12-15-3-2-10-25-15/h4-5,11,13,15H,2-3,6-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNLFQMWPPFLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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